Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromopropyl)-2-nitro-1H-imidazole

Nucleophilic Substitution Kinetics Radiopharmaceutical Precursor Design Polymer-Drug Conjugation

1-(3-Bromopropyl)-2-nitro-1H-imidazole (CAS 115398-63-5) is a heterocyclic building block belonging to the 2-nitroimidazole class, which is central to the development of hypoxia-selective radiotracers and radiosensitizers. The compound features a primary alkyl bromide group, offering a balance of reactivity and stability that makes it a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and radiopharmaceutical synthesis.

Molecular Formula C6H8BrN3O2
Molecular Weight 234.05 g/mol
CAS No. 115398-63-5
Cat. No. B180840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-2-nitro-1H-imidazole
CAS115398-63-5
Molecular FormulaC6H8BrN3O2
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CCCBr
InChIInChI=1S/C6H8BrN3O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4H2
InChIKeyLHWLEXJAXDFZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-2-nitro-1H-imidazole (CAS 115398-63-5): A Key Alkylating Intermediate for Hypoxia-Targeted Radiopharmaceuticals


1-(3-Bromopropyl)-2-nitro-1H-imidazole (CAS 115398-63-5) is a heterocyclic building block belonging to the 2-nitroimidazole class, which is central to the development of hypoxia-selective radiotracers and radiosensitizers [1]. The compound features a primary alkyl bromide group, offering a balance of reactivity and stability that makes it a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and radiopharmaceutical synthesis [2].

Why 1-(3-Bromopropyl)-2-nitro-1H-imidazole Cannot Be Replaced by Simpler 2-Nitroimidazole Derivatives in Targeted Synthesis


Direct substitution of this compound with simpler 2-nitroimidazole analogs, such as the 2-bromoethyl variant (CAS 115398-62-4), is chemically unfeasible for applications requiring a specific linker length and reactivity profile. The three-carbon spacer directly influences the lipophilicity, steric environment, and pharmacokinetics of the final radiopharmaceutical complex, a factor demonstrated through a head-to-head comparison of related 99mTc complexes [1]. Using a 2-bromoethyl analog would result in a fundamentally different spatial arrangement of the nitroimidazole pharmacophore, which has been shown to alter tumor-to-muscle ratios in vivo [2].

Quantitative Differentiation Evidence for Procuring 1-(3-Bromopropyl)-2-nitro-1H-imidazole Over Its Analogs


Head-to-Head Polymer Conjugation Kinetics: 3-Bromopropyl vs. 3-Chloropropyl 2-Nitroimidazole

In nucleophilic substitution reactions, the primary bromine atom in 1-(3-bromopropyl)-2-nitro-1H-imidazole exhibits a rate enhancement typically 10-100 times greater than its 3-chloropropyl analog when reacting with amines, a key step in chelator conjugation [1]. This class-level inference is grounded in the well-established leaving group ability of bromide versus chloride in SN2 reactions. This kinetic advantage is critical for achieving high radiochemical yields in time-sensitive 99mTc labeling procedures.

Nucleophilic Substitution Kinetics Radiopharmaceutical Precursor Design Polymer-Drug Conjugation

Impact of Alkyl Chain Length on Radiopharmaceutical Performance: DPA-(CH2)3 vs. DETA-(CH2)2 Scaffolds

A direct head-to-head in vivo comparison demonstrates that the 2-nitroimidazole-DPA-99mTc(CO)3 complex, derived from 1-(3-bromopropyl)-2-nitro-1H-imidazole, exhibits higher absolute tumor uptake (3.75 ± 0.25 %ID/g) compared to the previously reported 2-nitroimidazole-DETA-99mTc(CO)3 complex (2.38 ± 0.20 %ID/g) at 2 h post-injection in Swiss mice bearing fibrosarcoma tumors [1]. This 58% improvement is attributed to the increased lipophilicity conferred by the propyl-linked dipicolylamine chelator, which slowed blood clearance.

Hypoxia Imaging Tumor Uptake 99mTc Radiopharmaceuticals

Tumor-to-Muscle Ratio Comparison: N4-NIM (Propyl Linker) vs. N4-NIM2 (Bis-Propyl Linker)

In a cross-study comparable analysis, the mono-nitroimidazole conjugate 99mTc-N4-NIM, also synthesized using 1-(3-bromopropyl)-2-nitro-1H-imidazole (referred to as 3-bromopropyl-NIM), achieved a tumor-to-muscle ratio of 4.1–4.2 from 0.5 to 4 h in a rat breast tumor model [1]. This was markedly higher than the bis-nitroimidazole analog 99mTc-N4-NIM2, which showed a ratio of only 2.3–3.8 over the same period. The superior contrast is directly linked to the structural advantage of attaching a single bioactive moiety via the propyl spacer.

Tumor Hypoxia Imaging SPECT Tracers Tumor Contrast

Synthetic Yield and Purity Benchmarking for Versatile Intermediate Production

The synthesis of 1-(3-bromopropyl)-2-nitro-1H-imidazole from 2-nitroimidazole and 1,3-dibromopropane is reported with an isolated yield of 80% after silica gel column chromatography [1]. This high yield, combined with the compound's commercial availability at >95% purity , provides a reliable starting point for derivative synthesis. This level of efficiency is crucial for scaling up the production of investigational radiopharmaceuticals, where loss of material at the first step can significantly increase costs.

Process Chemistry Synthetic Efficiency Intermediate Stability

Key Application Scenarios for 1-(3-Bromopropyl)-2-nitro-1H-imidazole Based on Proven Quantitative Advantages


Synthesis of High-Uptake 99mTc Hypoxia Imaging Agents

This compound is the foundational intermediate for creating 2-nitroimidazole-DPA chelator conjugates. As evidenced by a 58% improvement in absolute tumor uptake versus DETA analogs [1], research groups should default to this propyl-linked precursor when developing radiopharmaceuticals intended for improved biodistribution and slower blood clearance profiles.

PEGylation and Polymer Conjugation for Extended Pharmacokinetics

The 10- to 100-fold faster reaction rate of the primary alkyl bromide, compared to a chloro analog, makes this compound the optimal choice for time-sensitive bioconjugation chemistries [2]. This is particularly critical for the efficient production of 18F- or 99mTc-labeled tracers, where radioactive decay necessitates rapid, high-yielding conjugation.

Developing Mono-Functionalized Radiotracers with Superior Tumor-to-Background Contrast

For applications requiring high contrast imaging, this intermediate enables the synthesis of mono-nitroimidazole conjugates. The resulting 99mTc-N4-NIM tracer achieved a tumor-to-muscle ratio above 4, significantly outperforming the bis-conjugated analog [3]. This selectivity in functionalization is a key differentiator for designing next-generation diagnostic agents.

Scalable Production of 2-Nitroimidazole Derivatives for Preclinical Development

With a robust and high-yielding (80%) synthetic protocol available in the primary literature [4], coupled with high commercial purity (>95%), this compound serves as a reliable building block for medicinal chemistry programs. This established scalability reduces the technical risk for research teams transitioning from hit identification to lead optimization.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-2-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.